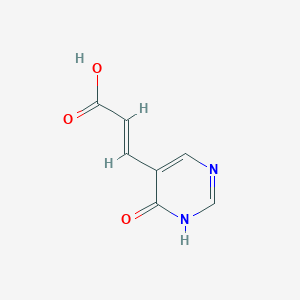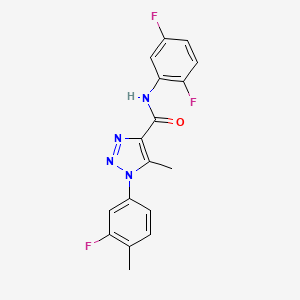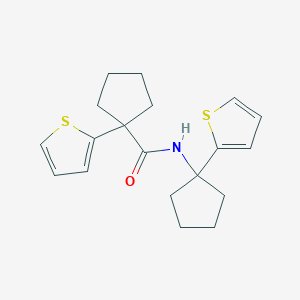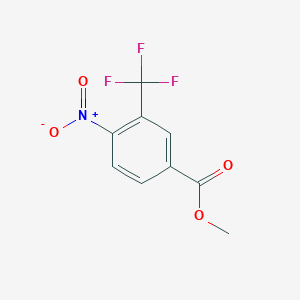![molecular formula C21H16ClFN6O5 B2479253 5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172427-45-0](/img/structure/B2479253.png)
5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H16ClFN6O5 and its molecular weight is 486.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and structural characterization of similar compounds with fluorophenyl groups have been explored. These studies highlight the process of synthesizing such compounds and determining their structure through techniques like single crystal diffraction. This provides a foundation for understanding the chemical and physical properties of related compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activities
- Research on oxadiazole and triazole-containing compounds, similar to the compound , demonstrates their biological activities, notably as anti-protozoal and anti-cancer agents. This indicates the potential of such compounds in pharmaceutical applications (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
- Studies on novel triazole derivatives, including those with structural similarities, show antimicrobial activities against various microorganisms. These findings are crucial for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Tetrel Bonding Interactions
- Investigations into triazole derivatives with ketoester functionalities reveal insights into π-hole tetrel bonding interactions, which are important for understanding intermolecular interactions in chemical compounds. This research can inform the design of new materials and drugs (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Crystal Structures and Intermolecular Interactions
- Crystallographic studies on compounds containing triazole moieties, similar to the compound , provide detailed insights into their crystal structures and the nature of their intermolecular interactions. This information is vital for the development of compounds with specific physical and chemical properties (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).
Polymer Science
- In polymer science, derivatives of 1,2,4-triazole, like the compound of interest, have been studied for their incorporation into copolymers, affecting properties like solubility, thermal stability, and electrochemical characteristics. This research is significant for developing advanced materials (Chen & Chen, 2005).
Antifungal Applications
- The compound’s structural counterparts have been explored for their antifungal properties, indicating potential applications in combating fungal infections and diseases (Volkova, Levshin, & Perlovich, 2020).
Propiedades
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O5/c1-32-11-4-5-12(15(8-11)33-2)19-24-16(34-26-19)9-28-18-17(25-27-28)20(30)29(21(18)31)10-3-6-14(23)13(22)7-10/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNZCPLRKOEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)


![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)


![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2479189.png)

triazin-4-one](/img/structure/B2479193.png)